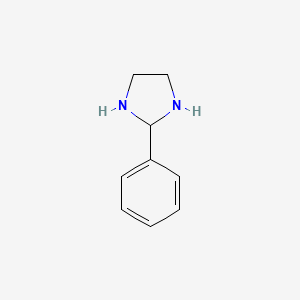

2-Phenylimidazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFMLHXWWNUFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625623 | |

| Record name | 2-Phenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65853-66-9 | |

| Record name | 2-Phenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylimidazolidine and Its Derivatives

Classical Approaches to Imidazolidine (B613845) Ring Formation

Classical methods for the synthesis of the imidazolidine ring, especially in the form of hydantoins, have been foundational in heterocyclic chemistry. These reactions, often named after their discoverers, provide reliable routes to these important compounds.

Bucherer–Bergs Reaction for Hydantoin (B18101) Synthesis

The Bucherer–Bergs reaction is a well-established multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. organic-chemistry.org This one-pot synthesis typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium cyanide) and ammonium (B1175870) carbonate. researchgate.netnih.gov Alternatively, cyanohydrins can be used as the starting material in place of the carbonyl compound. researchgate.net

The reaction mechanism is understood to proceed through several key steps. Initially, the carbonyl compound reacts with ammonium carbonate to form an imine, which is then attacked by the cyanide ion to produce an α-aminonitrile intermediate. researchgate.net This aminonitrile then reacts with carbon dioxide, derived from the ammonium carbonate, to form a cyano-carbamic acid. An intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges to the more stable hydantoin product. researchgate.net

Table 1: Key Features of the Bucherer–Bergs Reaction

| Feature | Description |

| Reactants | Carbonyl compound (aldehyde or ketone) or cyanohydrin, alkali metal cyanide, ammonium carbonate |

| Product | 5-substituted or 5,5-disubstituted hydantoin |

| Key Intermediates | α-aminonitrile, cyano-carbamic acid, 5-imino-oxazolidin-2-one |

| Advantages | One-pot synthesis, readily available starting materials, good yields for a variety of substrates |

Urech Reaction for Hydantoin Synthesis

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is another classical method that utilizes α-amino acids as starting materials. sapub.orgrsc.org In this reaction, an α-amino acid is treated with an alkali metal cyanate (B1221674), typically potassium cyanate, in the presence of an acid. sapub.orgrsc.orgorganic-chemistry.org

The reaction proceeds through the formation of a ureido acid (also known as a carbamoylamino acid) intermediate. The amino group of the amino acid attacks the cyanate to form this intermediate. Subsequent intramolecular cyclization of the ureido acid, usually promoted by heating in the presence of a strong acid like hydrochloric acid, results in the formation of the hydantoin ring with the elimination of a water molecule. sapub.org A key advantage of this method is that if an enantiomerically pure amino acid is used, the resulting hydantoin can also be obtained in an enantiopure form, as the reaction conditions can be controlled to avoid epimerization. mdpi.com

Table 2: Urech Hydantoin Synthesis Overview

| Feature | Description |

| Reactants | α-amino acid, alkali metal cyanate (e.g., potassium cyanate), acid |

| Product | 5-substituted hydantoin |

| Key Intermediate | Ureido acid |

| Advantages | Utilizes readily available amino acids, potential for stereospecificity |

Biltz Reaction for Hydantoin Synthesis

The Biltz reaction provides a direct route to 5,5-disubstituted hydantoins, most famously for the synthesis of the anticonvulsant drug Phenytoin. nih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with urea (B33335) in the presence of a base, typically an alkali hydroxide. beilstein-journals.orgmdpi.com

The mechanism of the Biltz reaction is believed to begin with the nucleophilic attack of urea on one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a dihydroxy-imidazolidinone intermediate. beilstein-journals.org This is followed by a base-catalyzed pinacol-type rearrangement, where one of the substituent groups on the carbon bearing the hydroxyl groups migrates. This 1,2-aryl or alkyl shift results in the formation of the stable 5,5-disubstituted hydantoin ring. beilstein-journals.org Recent studies have also explored enantioselective catalytic versions of the Biltz synthesis to control the stereochemistry of the resulting aza-quaternary center. mdpi.com

Multicomponent Reaction Strategies for Imidazolidine Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency and allows for the rapid generation of chemical libraries.

Three-Component Reactions Involving Ethyl Pyruvate (B1213749), Anisidine, and Phenyl Isocyanate Precursors

A notable example of a multicomponent approach to hydantoin synthesis involves the reaction of an α-keto ester, an amine, and an isocyanate. Specifically, the three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate has been shown to produce a hydantoin derivative. researchgate.net This reaction exemplifies the efficiency of MCRs in constructing the imidazolidine-2,4-dione core.

The proposed mechanism for this transformation likely involves the initial formation of an imine from the reaction of ethyl pyruvate and p-anisidine. Subsequently, the isocyanate can react with either the imine or the enamine tautomer. The reaction pathway culminates in a cyclization step to form the hydantoin ring. This method provides a convergent and atom-economical route to highly substituted imidazolidine derivatives.

Table 3: Example of a Three-Component Hydantoin Synthesis

| Component 1 | Component 2 | Component 3 | Product Type |

| Ethyl Pyruvate | p-Anisidine | Phenyl Isocyanate | Substituted Hydantoin |

Ugi/Cyclization Reaction Sequences for Hydantoin Derivatives

The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. organic-chemistry.org This reaction can be ingeniously coupled with a subsequent cyclization step to afford various heterocyclic structures, including hydantoins.

In this two-step sequence, the Ugi reaction is first performed to generate a linear precursor. This precursor is designed to contain functionalities that can undergo a subsequent intramolecular cyclization to form the hydantoin ring. For instance, by choosing appropriate starting materials, the Ugi product can be made to undergo a base-induced cyclization, leading to the formation of 1,3,5-trisubstituted hydantoins. researchgate.net This Ugi/cyclization strategy is highly valuable for creating libraries of diversely substituted hydantoin derivatives for biological screening. sapub.org An efficient microwave-assisted, one-pot cyclization strategy has been developed where an alkyne group acts as a leaving group under basic conditions to furnish the hydantoin ring. sapub.org

Cyclization Reactions for Specific 2-Phenylimidazolidine Derivatives

Cyclization reactions are a common strategy for the formation of the imidazolidine ring system. By selecting appropriate starting materials, specific derivatives of this compound can be synthesized.

A notable method for the synthesis of 3-(substituted phenyl)imidazolidine-2-thiones involves the cyclization of monoethanolamine hydrogen sulfate (B86663) with various arylisothiocyanates. jst.go.jpbioone.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide. jst.go.jpbioone.org This approach allows for the introduction of a substituted phenyl group at the N-3 position of the imidazolidine-2-thione ring. The reaction has been utilized to synthesize a range of derivatives, including those with short-chain alkyl or halogen substitutions at the 2,6-positions of the aromatic ring. jst.go.jp For instance, a derivative with a 2,6-diethylphenyl group has been successfully synthesized using this method. jst.go.jp

Table 1: Synthesis of 3-(Substituted phenyl)imidazolidine-2-thiones

| Arylisothiocyanate Reactant | Base | Product |

|---|---|---|

| 2,6-diethylphenylisothiocyanate | Sodium Hydroxide | 3-(2,6-diethylphenyl)imidazolidine-2-thione |

The condensation of amino acid derivatives with isocyanates provides a pathway to various imidazolidine-2,4-dione (hydantoin) derivatives. A two-step method has been developed for the synthesis of 3-aminohydantoins starting from L-amino esters. thieme-connect.comthieme-connect.com In this process, the amino esters are first converted into their corresponding isocyanate derivatives. thieme-connect.comthieme-connect.com These intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) or arylhydrazines in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) to yield the 3-aminohydantoin products in moderate to good yields. thieme-connect.comthieme-connect.com This method offers a practical route to a variety of substituted and non-substituted 3-aminohydantoins. thieme-connect.com

Table 2: Two-Step Synthesis of 3-Aminohydantoins

| Starting Material | Intermediate | Reagents for Cyclization | Product |

|---|

A series of novel 4-(het)arylimidazolidin-2-ones have been synthesized through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method demonstrates excellent regioselectivity, favoring the formation of the 4-substituted regioisomer. nih.gov The reaction is initiated by an acid-promoted elimination of a methanol (B129727) molecule from the urea derivative, which then furnishes an iminium cation. nih.gov This intermediate can then react with a C-nucleophile to form the substituted imidazolidin-2-one. The use of readily available starting materials and a simple procedure make this an attractive approach. nih.gov

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral this compound derivatives, which are valuable in various fields, including medicinal chemistry.

An enantioselective α-amination of esters has been developed using a cooperative catalysis strategy involving a chiral Lewis base and copper(I). acs.orgorganic-chemistry.org This method allows for the synthesis of highly enantioenriched hydantoins with excellent enantioselectivities, typically between 90-99% ee. acs.orgorganic-chemistry.org The reaction involves a transient chiral C1-ammonium enolate, which is generated from a pentafluorophenyl ester and a nucleophilic Lewis base. acs.org This intermediate is compatible with a copper intermediate formed from N,N-di-t-butyldiaziridinone and Cu(I), leading to a high degree of stereochemical control. acs.org

Table 3: Chiral Lewis Base/Copper(I) Catalyzed Hydantoin Synthesis

| Reactants | Catalysts | Enantiomeric Excess (ee) |

|---|

A photochemical deracemization strategy has been successfully applied to 5-substituted 3-phenylimidazolidine-2,4-diones (hydantoins). acs.org This method utilizes a chiral diarylketone as a photocatalyst, which exhibits a two-point hydrogen bonding site. acs.org The reaction proceeds through a selective hydrogen atom transfer (HAT), where the catalyst preferentially interacts with one enantiomer of the substrate. acs.org This process establishes a photostationary state where the enantiopure form of the compound is favored over its racemate. acs.org This technique has been shown to produce hydantoins with high enantiomeric excess (80-99% ee) in good to quantitative yields. acs.org

Enantiopure Synthesis via Hypervalent Iodine Cyanation

The direct enantiopure synthesis of this compound specifically through hypervalent iodine (HVI) cyanation is a highly specialized area with limited direct examples in published literature. However, the principles of asymmetric synthesis using chiral hypervalent iodine reagents have been established in the formation of other nitrogen-containing heterocyclic systems, providing a framework for potential application.

Chiral HVI reagents are recognized for their capacity to induce stereoselectivity in a variety of organic transformations. researchgate.net These reagents are prized for being environmentally benign alternatives to heavy metal oxidants. nih.gov The primary strategies for creating chiral HVI reagents involve either attaching a chiral auxiliary (often derived from acids or alcohols) to the iodine center or by creating a molecule with axial chirality within the iodoarene backbone itself. researchgate.net

In the context of forming chiral nitrogen heterocycles, HVI reagents have been successfully employed in stereoselective intramolecular reactions. For instance, novel chiral iodine catalysts have been developed for the metal-free, highly stereoselective intramolecular diamination of alkenes. rsc.org This type of reaction, which involves the formation of two C-N bonds, is crucial for building the core structure of chiral vicinal diamines, the foundational components of imidazolidines. While not a cyanation, this demonstrates the capability of HVI reagents to mediate complex cyclizations with high stereocontrol. The general mechanism for HVI-mediated cyclization involves the activation of an alkene by the HVI reagent, which facilitates an intramolecular attack by a nitrogen nucleophile to form the heterocyclic ring. nih.gov

The development of such methodologies provides a basis for the future design of HVI-mediated reactions, including the potential for an enantioselective cyanation to produce chiral this compound derivatives.

Synthetic Strategies for Substituted this compound Architectures

The this compound scaffold serves as a versatile template for the construction of more complex molecular architectures. Modifications can be made by substituting the nitrogen atoms of the core ring or by building additional rings onto the structure to create fused systems.

The nitrogen atoms at positions 1 and 3 of the imidazolidine ring are secondary amines, making them nucleophilic and susceptible to modification through alkylation and acylation reactions. These reactions are fundamental for introducing functional groups that can alter the compound's chemical properties.

Acylation is a common strategy to produce N-substituted derivatives. For instance, the direct N-acylation of imidazolidinones has been achieved using aldehydes in the presence of a Shvo's catalyst, a ruthenium-based complex. nih.gov This method avoids the need for stoichiometric reagents and is particularly effective with α,β-unsaturated aldehydes, leading to excellent yields. nih.gov Another approach involves reacting imidazolidine-2-thione with Vilsmeier adducts, which are generated from the condensation of dimethylacetamide and various acyl chlorides. nih.gov The outcome of this reaction—whether it results in a mono-acylated or di-acylated product—is influenced by the electronic and steric properties of the acyl chloride used. nih.gov Benzoyl chlorides with electron-withdrawing groups tend to yield mono-acylated products, whereas those with electron-donating groups can lead to di-acylated derivatives. nih.gov

The following table summarizes the outcomes of acylating imidazolidine-2-thione with different acyl chlorides.

| Acyl Chloride | Product Type | Yield (%) |

| Cyclohexanecarbonyl chloride | Mono-acylated | 63% |

| 4-Chlorobenzoyl chloride | Mono-acylated | 70% |

| 4-Nitrobenzoyl chloride | Mono-acylated | 65% |

| 4-Anisoyl chloride | Di-acylated | 12% |

| 2-Furoyl chloride | Di-acylated | 16% |

| 2-Thenoyl chloride | Di-acylated | 37% |

| Data sourced from a study on the reactivity of imidazolidine-2-thione. nih.gov |

Alkylation introduces alkyl groups onto the nitrogen atoms. While specific examples for this compound are sparse in the reviewed literature, the general principles of amine alkylation apply. Methods such as solid-liquid phase transfer catalysis have been used for the N-alkylation of related imidazole (B134444) structures with alkyl halides, yielding N-alkyl imidazoles and imidazolium (B1220033) salts. researchgate.net

Annulation, or ring-forming, reactions that build upon the imidazolidine core produce fused bicyclic and tricyclic systems. These complex structures are of interest in medicinal chemistry.

One powerful method for creating fused rings is the aza-Robinson annulation . This reaction sequence typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com A strategy has been developed that uses a conjugate addition of cyclic imides to vinyl ketones, followed by an acid-mediated intramolecular aldol condensation, to create densely functionalized fused bicyclic amides. nih.gov While this example starts with an imide rather than an imidazolidine, the principle of using annulation to build nitrogen-containing bicyclic systems is well-established.

Another approach is redox-annulation , which can be used to synthesize polycyclic imidazolidinones. This method involves the reaction of cyclic secondary amines with α-ketoamides, catalyzed by benzoic acid. acs.org This transformation creates a new fused ring by forming a C–N bond at the α-C–H position of the original amine. acs.org This redox-neutral process has been used to create a variety of 1,2-fused bicyclic imidazolidin-4-ones. researchgate.net

The van Leusen three-component reaction , followed by ring-closing metathesis (RCM), is another effective sequence for preparing fused bicyclic imidazole rings. organic-chemistry.org This strategy involves first creating a substituted imidazole from an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC), and then using an RCM catalyst to form the second ring. researchgate.net This sequence allows for the construction of complex molecular scaffolds from simple starting materials. researchgate.net

The table below provides examples of fused bicyclic systems synthesized using various annulation strategies.

| Starting Materials | Annulation Strategy | Fused System Type | Catalyst/Reagent |

| Cyclic imide + Vinyl ketone | Aza-Robinson Annulation | Fused Bicyclic Amide | NaOEt, then TfOH |

| Cyclic amine + α-Ketoamide | Redox-Annulation | Fused Bicyclic Imidazolidinone | Benzoic Acid |

| Aldehyde + Amine + TosMIC | Van Leusen/RCM | Fused Bicyclic Imidazole | Grubbs Catalyst (for RCM) |

| This table summarizes general strategies for forming fused nitrogen-containing heterocycles. nih.govacs.orgorganic-chemistry.org |

The most fundamental method for synthesizing the imidazolidine ring itself involves the formation of Schiff base intermediates. A Schiff base, or azomethine, is a compound containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov

In the context of this compound synthesis, the process generally involves a two-step sequence:

Schiff Base Formation: A 1,2-diamine, such as ethylenediamine, reacts with two equivalents of an aromatic aldehyde (e.g., benzaldehyde). This condensation reaction forms a di-imine (a double Schiff base). mdpi.com

Reduction and Cyclization: The resulting Schiff base can then be treated with a reducing agent, such as sodium borohydride (B1222165), to yield the corresponding N,N'-disubstituted diamine. chemicalbook.com This stable diamine precursor then undergoes a final condensation with another equivalent of an aldehyde to form the imidazolidine ring. researchgate.net

A more direct, one-pot approach involves the reaction of a 1,2-diamine directly with an aldehyde. For example, the synthesis of imidazolidin-2-ones can begin with the reaction of trans-(R,R)-diaminocyclohexane with two equivalents of an aromatic aldehyde to form the Schiff base in situ. nih.gov This intermediate is then reduced with sodium borohydride to the diamine, which is subsequently cyclized with a carbonylating agent like carbonyldiimidazole (CDI) to furnish the final product. nih.govmdpi.com

The general mechanism for this process is outlined below:

Condensation: The amino groups of the diamine attack the aldehyde's carbonyl carbon.

Dehydration: Two molecules of water are eliminated to form the Schiff base with its characteristic C=N bonds.

Reduction: A reducing agent reduces the imine bonds to single bonds, forming a stable diamine.

Cyclization: The diamine reacts with a final aldehyde or carbonyl source, undergoing another condensation and dehydration step to close the five-membered imidazolidine ring. nih.gov

This pathway is highly versatile and is a cornerstone in the synthesis of a wide variety of substituted imidazolidine derivatives. rdd.edu.iq

Structural Elucidation and Characterization of 2 Phenylimidazolidine Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are instrumental in identifying the functional groups present in a molecule, as different types of chemical bonds vibrate at characteristic frequencies. americanpharmaceuticalreview.comlibretexts.org

FTIR spectroscopy is a widely used technique for the rapid identification of functional groups in organic compounds. edinburghanalytical.comnih.govsemanticscholar.org The analysis of an FTIR spectrum provides a molecular "fingerprint" by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. americanpharmaceuticalreview.com For compounds related to 2-phenylimidazolidine, specific peaks in the spectrum confirm the presence of key structural features.

In the closely related compound 2-phenyl-2-imidazoline, a weak band observed around 3404 cm⁻¹ is assigned to the N-H stretching vibration. scirp.org Aromatic C-H stretching vibrations typically appear as sharp peaks of weak to medium intensity between 3100 and 3000 cm⁻¹. scirp.org The C-H in-plane bending vibrations of the benzene (B151609) ring are observed in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations are found at lower frequencies. scirp.org The carbon-carbon double bond stretching vibrations within the aromatic ring are expected in the 1625-1430 cm⁻¹ range. mdpi.com These characteristic absorption bands are fundamental for the structural confirmation of this compound and its derivatives.

Table 1: Characteristic FTIR Vibrational Frequencies for 2-Phenylimidazoline Data based on a closely related compound, 2-phenyl-2-imidazoline.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Source |

| 3404 | Weak | N-H Stretch | scirp.org |

| ~3065 | Weak | Aromatic C-H Stretch | scirp.org |

| 1616 - 1400 | Medium-Strong | Aromatic C=C Stretch | mdpi.comresearchgate.net |

| 1230 | Medium | N-H In-plane Bend | scirp.org |

| 1122 | Medium | Aromatic C-H In-plane Bend | scirp.org |

| 983 | Medium | Aromatic C-H Out-of-plane Bend | scirp.org |

This is an interactive data table. You can sort and filter the data as needed.

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.comvanderbilt.edu

In studies of 2-phenyl-2-imidazoline, a weak band at 3065 cm⁻¹ in the FT-Raman spectrum is attributed to the five C-H stretching vibrations of the benzene ring. scirp.org The semi-circular stretching vibrations, including C=C and C-C ring vibrations, typically occur in the 1400-1625 cm⁻¹ region. researchgate.net C-H out-of-plane bending vibrations have also been identified at frequencies around 912 cm⁻¹. scirp.org Two-dimensional Raman spectroscopy can further reveal couplings between different vibrational modes. vanderbilt.edu

Table 2: Key FT-Raman Shifts for 2-Phenyl-2-Imidazoline Data based on a closely related compound, 2-phenyl-2-imidazoline.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Source |

| 3065 | Weak | Aromatic C-H Stretch | scirp.org |

| 1666 | Medium | Aromatic C=C Stretch | researchgate.net |

| 912 | Medium | Aromatic C-H Out-of-plane Bend | scirp.org |

This is an interactive data table. You can sort and filter the data as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular skeleton. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR provides analogous information for the carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the imidazolidine (B613845) ring. The aromatic protons would typically appear as a complex multiplet in the downfield region (~7-8 ppm). The protons of the imidazolidine ring (the -CH₂-CH₂- and -CH- groups) would appear in the upfield region. The N-H protons would likely present as a broad signal. researchgate.net

The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the phenyl ring and the imidazolidine ring. The carbon attached to the two nitrogen atoms (C2) would have a distinct chemical shift, as would the methylene (B1212753) carbons of the imidazolidine ring and the various carbons of the phenyl group. chemicalbook.comnih.gov

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Moiety Chemical shift ranges are estimated based on data from related imidazolidine and phenyl-containing structures.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| ¹H | Phenyl (aromatic) | 7.2 - 7.6 | Multiplet |

| ¹H | Imidazolidine (CH₂) | 3.0 - 4.0 | Multiplet |

| ¹H | Imidazolidine (CH) | 4.5 - 5.5 | Multiplet |

| ¹H | Imidazolidine (NH) | Variable, broad | Singlet (broad) |

| ¹³C | Phenyl (aromatic) | 125 - 145 | - |

| ¹³C | Imidazolidine (CH₂) | 45 - 55 | - |

| ¹³C | Imidazolidine (C-Ph) | 60 - 75 | - |

This is an interactive data table. You can sort and filter the data as needed.

Two-dimensional (2D) NMR experiments provide significantly more structural detail by correlating signals from different nuclei, which helps to piece together the molecular structure. youtube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between adjacent protons within the imidazolidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively assign the proton signals of the imidazolidine ring to their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is invaluable for establishing connectivity across quaternary carbons or heteroatoms. For instance, an HMBC spectrum could show a correlation between the protons on the phenyl ring and the C2 carbon of the imidazolidine ring, confirming the link between the two structural motifs. nih.gov

When this compound acts as a ligand in a metal coordination complex, its structure and electronic environment can be studied in the solid state using Solid-State NMR (SSNMR). This technique is particularly powerful for characterizing materials that are insoluble or for which single crystals cannot be grown. iastate.edu

SSNMR can provide information about the coordination number and symmetry at the metal center. iastate.edu For complexes containing paramagnetic metal centers, the hyperfine interactions between unpaired electrons and the nuclei can lead to very large paramagnetic shifts. uoa.grstevens.edu While these interactions can broaden signals, techniques like very fast magic-angle spinning (MAS) can yield high-resolution spectra. uoa.grcolumbia.edu SSNMR studies can thus elucidate the binding mode of the this compound ligand and its orientation within the coordination sphere of the metal ion. iastate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion (M+) peak corresponding to its exact mass.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, fragmentation is likely initiated by the loss of a hydrogen atom or through cleavage of the bonds within the imidazolidine ring or the bond connecting the phenyl group. Common fragmentation pathways in mass spectrometry include charge-directed and charge-remote processes. nih.gov

Key expected fragmentation patterns for this compound include:

Loss of the Phenyl Group: Cleavage of the C-C bond between the phenyl ring and the imidazolidine ring is a probable fragmentation pathway, leading to a resonance-stabilized benzyl (B1604629) cation or a radical, depending on the ionization method.

Ring Fission: The imidazolidine ring can undergo fragmentation through various ring-opening mechanisms, leading to the formation of smaller, stable ions. This can involve the cleavage of C-N or C-C bonds within the five-membered ring.

Neutral Losses: The molecule may lose neutral fragments such as ethene or ethylamine (B1201723) fragments as part of the ring fragmentation process.

These fragmentation processes create a unique mass spectrum that serves as a molecular fingerprint, allowing for the identification and structural confirmation of this compound.

| Ion/Fragment | Proposed Structure/Loss | Expected m/z (mass-to-charge ratio) |

| Molecular Ion [M] | C₉H₁₂N₂ | 148.10 |

| [M-H] | Loss of a hydrogen atom | 147.10 |

| [M-C₆H₅] | Loss of the phenyl group | 71.06 |

| [C₆H₅CH] | Fragment containing the phenylmethyl group | 91.05 |

| [C₂H₅N] | Fragment from ring cleavage | 43.04 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgyoutube.com This technique provides a wealth of information, from the absolute configuration of chiral centers to the subtle intermolecular forces that govern crystal packing.

For chiral molecules like substituted 2-phenylimidazolidines, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of stereocenters by analyzing the anomalous dispersion of X-rays. nih.goved.ac.uk This is crucial for understanding the stereochemical aspects of the molecule.

The analysis of a crystal structure yields precise measurements of bond lengths and angles. nih.gov In a derivative such as 2-phenyl-1,3-bis(2-pyridylmethyl)imidazolidine, the five-membered imidazolidine ring adopts a specific conformation to minimize steric strain. researchgate.net Typically, this is a non-planar conformation, such as an envelope or twist form. The phenyl and other substituents will occupy either equatorial or axial positions relative to the ring's average plane. researchgate.net

| Parameter | Description | Representative Value (Å or °) |

| C-N Bond Length | Average length of carbon-nitrogen bonds in the imidazolidine ring. | ~1.46 Å |

| C-C Bond Length | Length of the carbon-carbon bond within the imidazolidine ring. | ~1.53 Å |

| N-C-N Bond Angle | Angle within the imidazolidine ring at the phenyl-substituted carbon. | ~103° |

| C-N-C Bond Angle | Angle within the imidazolidine ring at the nitrogen atoms. | ~108° |

| Dihedral Angle | The twist between the plane of the imidazolidine ring and the phenyl ring. | Varies with substitution |

Note: The values presented are representative and can vary based on the specific derivative and crystal packing forces.

In some crystal structures, molecules or parts of molecules may exhibit molecular disorder, where they occupy more than one position in the crystal lattice. This is refined as a statistical distribution over two or more sites.

The non-planar nature of the imidazolidine ring is quantitatively described by ring puckering parameters, such as those developed by Cremer and Pople. For the derivative 2-phenyl-1,3-bis(2-pyridylmethyl)imidazolidine, the ring is found to be in an envelope conformation. researchgate.net This conformation is characterized by specific puckering amplitudes and phase angles that define the exact shape of the ring.

| Puckering Parameter | Description | Value for a this compound Derivative researchgate.net |

| Q₂ | Total ring puckering amplitude. | 0.3974 (16) Å |

| φ₂ | Phase angle of puckering. | 5.6 (2) ° |

| Conformation | Qualitative description of the ring shape. | Envelope |

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. In this compound derivatives, these interactions are critical for the stability of the crystal lattice. researchgate.netresearchgate.net

Hydrogen Bonding: The N-H groups of the imidazolidine ring are potent hydrogen bond donors and can form strong N-H···N or N-H···O hydrogen bonds with acceptor atoms on neighboring molecules, often leading to the formation of chains or dimeric motifs.

π-Stacking: The phenyl rings can interact with each other through π-π stacking. These interactions can be in a face-to-face or offset (displaced) arrangement. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. researchgate.net

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

| H···H | 35-75% | Represents the most abundant contacts, defining the overall molecular shape. nih.govnih.gov |

| C···H/H···C | 18-40% | Indicative of C-H···π and other van der Waals interactions. nih.govnih.gov |

| N···H/H···N | 4-20% | Quantifies hydrogen bonding involving nitrogen atoms. nih.gov |

Crystal void calculations are performed to determine the amount of empty space within the crystal lattice. nih.gov This analysis helps in understanding the packing efficiency and can be related to the crystal's stability and density. researchgate.net A low void percentage indicates a tightly packed and potentially more stable crystal structure. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Phenylimidazolidine

Intramolecular and Intermolecular Interactions Influencing Reactivity and Conformation

The reactivity and conformational preferences of 2-phenylimidazolidine are governed by a complex interplay of intramolecular and intermolecular forces. These interactions dictate the spatial arrangement of the molecule and influence its ability to participate in chemical reactions.

Intramolecular Interactions:

The conformation of the five-membered imidazolidine (B613845) ring and the orientation of the C2-phenyl substituent are largely controlled by steric and electronic effects. The imidazolidine ring itself is non-planar, adopting various puckered or envelope conformations to minimize torsional strain. The phenyl group at the C2 position introduces significant steric bulk, influencing the conformational equilibrium.

Studies on analogous 1-aryl-2-iminoazacycloalkanes have shown that rotation around the N-aryl bond is a key dynamic process. nih.gov For this compound, a similar rotation around the C2-phenyl bond would be expected. The energy barriers for this rotation are influenced by the steric clash between the ortho-hydrogens of the phenyl ring and the protons on the imidazolidine ring. nih.gov This steric hindrance can lead to a preferred tilted orientation of the phenyl ring relative to the imidazolidine ring.

Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations, particularly in derivatives of this compound. In related heterocyclic systems, intramolecular N-H···O or N-H···N hydrogen bonds have been observed to lock the molecule into a particular geometry. researchgate.net While the parent this compound lacks the necessary functional groups for such strong intramolecular hydrogen bonds, derivatives with appropriate substituents could exhibit this behavior, thereby influencing their reactivity. rsc.orgnih.gov

Intermolecular Interactions:

In the solid state and in solution, this compound molecules interact with each other and with solvent molecules through various non-covalent forces. These interactions are crucial in determining crystal packing and can affect reaction rates and pathways.

Hydrogen Bonding: The N-H protons of the imidazolidine ring are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. In the crystalline state, it is expected that this compound would form intermolecular N-H···N hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks. nih.govnih.gov These interactions contribute significantly to the cohesive energy of the crystal lattice. nih.govnih.gov

π-π Stacking: The phenyl rings of adjacent molecules may also engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. These interactions, driven by electrostatic and van der Waals forces, further contribute to the stability of the condensed phase. nih.gov

Mechanisms of Functional Group Transformations on the Imidazolidine Scaffold

The imidazolidine scaffold of this compound possesses two secondary amine functionalities, which are the primary sites for functional group transformations. The most common reactions are N-alkylation and N-acylation, which proceed through nucleophilic substitution mechanisms.

N-Alkylation:

The nitrogen atoms of the imidazolidine ring are nucleophilic and can react with alkyl halides or other alkylating agents. The reaction is a classic nucleophilic aliphatic substitution. wikipedia.org

The general mechanism for the N-alkylation of this compound with an alkyl halide (R-X) can be described as follows:

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazolidine ring attacks the electrophilic carbon atom of the alkyl halide. This is typically an SN2 process, especially with primary and secondary alkyl halides. acsgcipr.org

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-X bond is breaking.

Product Formation: The halide ion departs as a leaving group, resulting in the formation of an N-alkylated imidazolidinium salt.

Deprotonation: A base, which can be another molecule of this compound, the solvent, or an added base, removes the proton from the newly alkylated nitrogen to yield the neutral N-alkyl-2-phenylimidazolidine product.

The reaction can lead to mono- or di-alkylation, depending on the stoichiometry of the reagents and the reaction conditions. Overalkylation to form a quaternary ammonium (B1175870) salt is also possible if a tertiary amine is the starting material. wikipedia.org

| Reagent Type | General Mechanism | Key Intermediates | Product(s) |

| Alkyl Halide | SN2 Nucleophilic Substitution | Trigonal Bipyramidal Transition State | N-Alkyl-2-phenylimidazolidine |

| Alcohol (with catalyst) | Catalytic Dehydration/Substitution | Activated Alcohol (e.g., protonated) | N-Alkyl-2-phenylimidazolidine |

N-Acylation:

N-acylation of this compound introduces an acyl group onto one or both of the nitrogen atoms. Common acylating agents include acid chlorides and acid anhydrides. The mechanism is a nucleophilic acyl substitution.

The mechanism with an acid chloride (R-COCl) proceeds as follows:

Nucleophilic Addition: The nucleophilic nitrogen atom of the imidazolidine attacks the electrophilic carbonyl carbon of the acid chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of Leaving Group: The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is eliminated as a leaving group.

Deprotonation: A base removes the proton from the nitrogen atom to give the final N-acylated product.

With acid anhydrides, the mechanism is similar, with a carboxylate ion acting as the leaving group.

| Acylating Agent | General Mechanism | Key Intermediates | Product(s) |

| Acid Chloride | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | N-Acyl-2-phenylimidazolidine |

| Acid Anhydride | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | N-Acyl-2-phenylimidazolidine |

Ring Transformations:

The imidazolidine ring is generally stable but can undergo ring-opening reactions under certain conditions. For instance, imidazolidines are susceptible to hydrolysis in the presence of aqueous acid. chemicalbook.com This reaction is essentially the reverse of their formation.

The mechanism for acid-catalyzed hydrolysis involves:

Protonation: The nitrogen atoms of the imidazolidine ring are protonated by the acid.

Nucleophilic Attack by Water: A water molecule attacks the C2 carbon, which is rendered more electrophilic by the protonated nitrogens.

Ring Opening: This leads to the formation of a carbinolamine intermediate, which is in equilibrium with the protonated diamine and the aldehyde (benzaldehyde in this case).

Product Formation: The ring-opened intermediate breaks down to yield ethylenediamine and benzaldehyde. chemicalbook.com

A study involving an alkynyl aldehyde attached to a this compound fragment demonstrated its use as an intramolecular hydride donor in a palladium-catalyzed reaction. acs.org This suggests that the imidazolidine ring can participate in more complex transformations, acting as a source of hydride in this case, leading to the formation of an imidazoline derivative. acs.org

Theoretical and Computational Studies of 2 Phenylimidazolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of molecules. materialsciencejournal.org DFT calculations are pivotal in determining a molecule's geometry, energy, and electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of 2-phenylimidazolidine is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Functionals like B3LYP combined with a basis set such as 6-311G(d,p) are commonly employed for this purpose. materialsciencejournal.org The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Following optimization, an electronic structure analysis can be performed. This includes generating a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical reactions. dergipark.org.tracadpubl.eu

Illustrative Data Table: Optimized Geometric Parameters for this compound This table represents the type of data obtained from a DFT geometry optimization. Actual values would be determined by specific calculations.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C-N (imidazolidine ring) | ~1.45 Å |

| C-C (imidazolidine ring) | ~1.54 Å | |

| C-N (imidazolidine ring) | ~1.45 Å | |

| C-C (phenyl ring) | ~1.40 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-N-C (imidazolidine) | ~108° |

| N-C-C (imidazolidine) | ~104° | |

| C-C-C (phenyl) | ~120° | |

| Dihedral Angle | H-N-C-H | Varies with conformation |

Transition State Analysis and Reaction Energy Profile Determination

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout a reaction pathway. The height of the energy barrier, known as the activation energy, determines the reaction rate, allowing researchers to predict the kinetic feasibility of a proposed mechanism involving this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energies of these orbitals, EHOMO and ELUMO, and the difference between them (the HOMO-LUMO gap) are critical descriptors. A high EHOMO value suggests a better electron donor, while a low ELUMO value indicates a better electron acceptor. acadpubl.eu The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Illustrative Data Table: FMO Properties of this compound This table shows representative data generated from an FMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.0 to 5.0 |

Quantum Chemical Descriptors (e.g., Global Hardness, Softness, Electrophilicity, Dipole Moment)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. rasayanjournal.co.in These descriptors provide a comprehensive picture of the molecule's stability and reactivity tendencies.

Global Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com

Illustrative Data Table: Quantum Chemical Descriptors for this compound This table provides an example of calculated global reactivity descriptors.

| Descriptor | Formula | Description | Illustrative Value |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | ~2.0 - 2.5 eV |

| Global Softness (S) | 1 / η | Propensity for charge transfer | ~0.4 - 0.5 eV⁻¹ |

| Electrophilicity (ω) | µ² / (2η) | Propensity to act as an electrophile | ~1.0 - 1.5 eV |

| Dipole Moment (µ) | Vector sum of bond dipoles | Molecular Polarity | ~1.5 - 3.0 Debye |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

Conformational Dynamics and Trajectory Analysis

For a flexible molecule like this compound, which contains a non-planar imidazolidine (B613845) ring and a rotatable phenyl group, MD simulations are essential for understanding its conformational dynamics. The simulation trajectory maps the molecule's various conformations and the transitions between them. nih.gov

Analysis of the MD trajectory can identify the most stable and frequently occurring conformations, the flexibility of different regions of the molecule, and the energy barriers between different conformational states. This information is critical for understanding how the molecule's shape influences its reactivity and its potential to interact with other molecules, such as biological receptors.

Root-Mean-Square Fluctuation (RMSF) Analysis of Molecular Structures

Root-Mean-Square Fluctuation (RMSF) is a key analysis performed on molecular dynamics (MD) simulation trajectories to quantify the flexibility of individual atoms or groups of atoms within a structure over time. github.ionih.gov The RMSF of a particle is its root-mean-square distance from its time-averaged position. youtube.com This analysis helps identify regions of a molecule that are rigid versus those that are highly mobile. github.io In the context of a ligand like a this compound derivative interacting with a protein, RMSF can reveal which parts of the ligand and which amino acid residues in the protein's binding site exhibit the most significant conformational fluctuations. nih.govresearchgate.net

While specific RMSF studies focused solely on the this compound parent molecule are not extensively documented in the literature, analyses of structurally related compounds provide valuable insights. For instance, MD simulations on a complex of cholesterol oxidase with a 5,5-diphenylimidazolidine-2,4-dione derivative (a related hydantoin (B18101) structure) showed the stability of the ligand-protein complex. nih.gov The RMSF plot in such studies typically shows higher fluctuation values for terminal groups and flexible linkers, while the core scaffold of the molecule, such as the imidazolidine ring, is expected to show lower RMSF values, indicating greater rigidity upon binding. nih.gov The analysis of protein residues reveals that loops and terminal regions generally have higher RMSF values, whereas residues in stable secondary structures like alpha-helices and beta-sheets, particularly those involved in key interactions with the ligand, tend to be less flexible. researchgate.net

| Molecular System Component | Typical RMSF Observation | Interpretation |

|---|---|---|

| Imidazolidine Ring Atoms | Low Fluctuation | Indicates a stable, rigid core scaffold. |

| Phenyl Group Atoms | Moderate Fluctuation | Rotational freedom around the single bond connecting it to the ring. |

| Protein Active Site Residues | Low Fluctuation | Residues are constrained by strong interactions with the ligand. |

| Protein Loop Regions | High Fluctuation | Represents inherent flexibility of surface-exposed loops. researchgate.net |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding the binding mode of ligands like this compound derivatives within the active sites of enzymes or other macromolecular receptors. nih.govijcaonline.org

Theoretical studies on imidazolidine derivatives have been conducted to elucidate their interaction mechanisms with various enzymes. In one such study, novel 3-phenylimidazolidin-4-one derivatives were docked into the active site of Streptococcus pneumoniae hyaluronate lyase to predict their potential as inhibitors. mdpi.com The docking results revealed that these compounds could be potent inhibitors, stabilized within the enzyme's binding pocket through specific interactions. mdpi.com

The analysis of the binding mode typically identifies key intermolecular forces responsible for the stability of the ligand-receptor complex. These forces include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the imidazolidine ring) and acceptors (like carbonyl oxygen or nitrogen atoms in amino acid side chains).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the phenyl ring) and hydrophobic residues in the binding pocket (e.g., Alanine, Valine, Leucine).

Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl group of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

For example, docking studies of 3-phenylimidazolidin-4-one derivatives with cytochrome c peroxidase showed promising binding scores compared to a reference ligand, indicating stable interactions within the enzyme's active site. mdpi.com

| Compound/Derivative | Target Enzyme | Key Interacting Residues (Example) | Observed Binding Score (kcal/mol) |

|---|---|---|---|

| 3-Phenylimidazolidin-4-one deriv. (Cmpd 5) | Streptococcus pneumoniae hyaluronate lyase | Not specified | -7.13 mdpi.com |

| 3-Phenylimidazolidin-4-one deriv. (Cmpd 3) | Cytochrome c peroxidase | His181, Gly41, Val45, Arg184 | -6.47 mdpi.com |

| Ascorbic Acid (Reference) | Cytochrome c peroxidase | His181, Gly41, Val45, Arg184 | -5.26 mdpi.com |

While molecular docking provides a static snapshot of the binding pose, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a protein. nih.govnih.gov This approach combines molecular mechanics energies with continuum solvation models and is often applied to a series of snapshots from an MD simulation to provide a more accurate estimation of binding affinity. youtube.comrsc.org

The total binding free energy (ΔG_bind) is calculated by considering various energy components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies. frontiersin.org

ΔG_solv: The solvation free energy, which is composed of a polar component (ΔG_GB) and a nonpolar component (ΔG_SA). frontiersin.org

-TΔS: The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted for comparing similar ligands. nih.gov

A powerful feature of the MM/GBSA method is the ability to perform per-residue energy decomposition. frontiersin.org This analysis breaks down the total binding energy into contributions from individual amino acid residues in the protein's active site. researchgate.net It allows researchers to identify "hotspot" residues that are critical for ligand binding. For example, a decomposition analysis might reveal that a specific arginine residue contributes significantly through a strong electrostatic interaction, while a leucine (B10760876) residue provides key van der Waals energy, stabilizing the complex. frontiersin.org Studies on various ligand-protein systems show that key residues can contribute binding energies of several kcal/mol. rsc.orgfrontiersin.org

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔE_vdW (van der Waals) | Energy from London dispersion forces and steric repulsion. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charges. | Favorable (Negative) |

| ΔG_GB (Polar Solvation) | Energy required to desolvate polar groups upon binding. | Unfavorable (Positive) |

| ΔG_SA (Nonpolar Solvation) | Energy from hydrophobic effects and cavity formation. | Favorable (Negative) |

| ΔG_bind (Total Binding Free Energy) | Overall binding affinity. | Favorable (Negative) |

Computational Studies on Nonlinear Optical (NLO) Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the nonlinear optical (NLO) properties of organic molecules. nih.govfrontiersin.org NLO materials are crucial for applications in optoelectronics, telecommunications, and optical data processing. ymerdigital.comlongdom.org The NLO response of a molecule is determined by its change in dipole moment and polarizability under an intense external electric field. scilit.com Key parameters calculated include the linear polarizability (α) and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. nih.govanalis.com.my

Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties. In the context of this compound, the imidazolidine ring can act as part of the donor or conjugated system, while the phenyl ring can be substituted with electron-donating or electron-withdrawing groups to modulate the NLO response.

Computational studies on related N-1-sulfonyl substituted benzimidazole (B57391) derivatives have explored their NLO characteristics. nih.gov DFT calculations at the CAM-B3LYP level showed that structural modifications significantly impact the hyperpolarizability. For instance, compound 2e in that study, featuring strong acceptor groups, exhibited the highest total first hyperpolarizability (β_tot) value, indicating a superior NLO response. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important predictor; a smaller HOMO-LUMO gap generally correlates with a larger β value and enhanced NLO activity. analis.com.my

| Compound System | Computational Method | Calculated Parameter | Reported Value |

|---|---|---|---|

| N-1-sulfonyl benzimidazole deriv. (2b) | DFT/CAM-B3LYP | β_tot (esu) | 5.095 × 10⁻²⁹ nih.gov |

| N-1-sulfonyl benzimidazole deriv. (2e) | DFT/CAM-B3LYP | β_tot (esu) | 2.0418 × 10⁻²⁸ nih.gov |

| Imidazo[1,2-a]pyridine deriv. (4b) | DFT | HOMO-LUMO Gap (eV) | 3.539 - 3.624 ymerdigital.com |

| Ruthenium-azobenzene Complex C | DFT | β_tot (esu) | 12414.87 x10⁻³⁰ analis.com.my |

Applications of 2 Phenylimidazolidine and Its Derivatives in Advanced Organic Synthesis and Materials Science

Chiral Auxiliary Applications in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Derivatives of 2-phenylimidazolidine, particularly chiral 2-imidazolidinones, have proven to be excellent chiral auxiliaries due to their stability and high levels of asymmetric induction in reactions such as alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net

Chiral 2-imidazolidinones, which are structurally related to the this compound core, are effective in guiding diastereoselective reactions. researchgate.net These auxiliaries function by creating a sterically biased environment after being attached to a substrate. For instance, in alkylation reactions, the N-acylated imidazolidin-2-one is deprotonated to form a rigid enolate. williams.edu The bulky substituent at the stereocenic center of the imidazolidinone ring (such as a phenyl group) effectively shields one face of the enolate, forcing an incoming electrophile, like an alkyl halide, to approach from the less hindered face. researchgate.netwilliams.edu This controlled approach leads to the preferential formation of one diastereomer over the other.

Similarly, in aldol reactions, chiral oxazolidinones (a closely related class of auxiliaries) are used to create (Z)-enolates that react with aldehydes to form two new contiguous stereocenters with high diastereoselectivity. wikipedia.org The predictable stereocontrol offered by these auxiliaries is a significant advantage, as the resulting diastereomers can often be easily separated, leading to enantiomerically pure products after the auxiliary is cleaved. williams.edu The lithium enolate of an N-acylated derivative of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, for example, reacts with alkyl halides to produce alkylated products with a high degree of diastereoselectivity. researchgate.net These products can then be hydrolyzed to yield the corresponding α-amino acids, and the chiral auxiliary can be recovered and reused. researchgate.net

Table 1: Diastereoselective Alkylation using a 2-Imidazolidinone Auxiliary

| Electrophile (Alkyl Halide) | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Benzyl (B1604629) Bromide | α-Benzylated Carboxylic Acid Derivative | >95:5 |

| Methyl Iodide | α-Methylated Carboxylic Acid Derivative | >95:5 |

Note: Data is representative of typical high diastereoselectivity achieved with related auxiliaries.

To enhance the practicality and recyclability of chiral auxiliaries, researchers have developed polymer-supported versions. scispace.com This approach involves attaching the chiral auxiliary to an insoluble polymer support, such as a Merrifield resin or polystyrene. scispace.comnih.gov The primary advantage of this solid-phase synthesis is the simplification of product purification; the polymer-bound product can be easily separated from soluble reagents and byproducts by simple filtration and washing. scispace.com

Polymer-supported chiral guanidines featuring an imidazolidine (B613845) skeleton have been designed and synthesized for use as polymer-based catalysts. nih.gov For instance, a chiral auxiliary derived from (R)-phenylglycine was attached to a polymer support and used in asymmetric Michael reactions. nih.gov Similarly, a non-cross-linked polystyrene-supported 2-phenylimino-2-oxazolidine has been synthesized and employed as a chiral auxiliary in asymmetric alkylation reactions, yielding chiral amides with greater than 96% enantiomeric excess. researchgate.net A key benefit of this method is the successful recovery and recycling of the polymer-supported auxiliary without a significant loss of yield or stereoselectivity. researchgate.net The use of solid supports allows for multiple "on-bead" reactions, protecting the polymer from mechanical degradation and enabling sequential synthetic steps. nih.govspringernature.com

Catalysis and Organocatalysis

Beyond their role as stoichiometric auxiliaries, imidazolidine derivatives are pivotal in the field of catalysis, acting as organocatalysts themselves or as ligands that modulate the activity and selectivity of metal catalysts.

In the study of the origin of life, imidazolidine-4-thiones have been identified as a class of promising prebiotic organocatalysts. uni-muenchen.denih.gov These molecules are readily formed under plausible early Earth conditions from simple precursors like aldehydes, ammonia, cyanide, and hydrogen sulfide. nih.govresearchgate.net Their significance lies in their ability to catalyze challenging reactions, such as the α-alkylation of aldehydes, in a prebiotic environment. uni-muenchen.de

Research has demonstrated that these imidazolidine-4-thione organocatalysts can enable the enantioselective α-alkylation of aldehydes. nih.gov This transformation is crucial as it allows for the modification and extension of simple molecular structures, a necessary step toward the complexity of biological molecules. uni-muenchen.deresearchgate.net Interestingly, the catalysts that are formed with higher selectivity under prebiotic conditions also exhibit superior activity and enantioselectivity in these alkylation reactions. nih.gov Furthermore, the discovery that single catalyst molecules can crystallize as conglomerates presents a potential pathway for spontaneous symmetry breaking, a fundamental question in the emergence of homochirality in biosystems. uni-muenchen.denih.gov Initially studied in combination with photoredox activation, further research revealed that these catalysts can facilitate the conversion even without light, broadening their potential impact on prebiotic synthesis. uni-muenchen.dersc.org

Hydrogen Atom Transfer (HAT) is a fundamental process in organic synthesis that allows for the functionalization of otherwise inert C–H bonds by generating alkyl radicals. nih.govresearchgate.net Photocatalyzed HAT, in particular, utilizes light energy to initiate the homolytic cleavage of a C–H bond. nih.govsemanticscholar.org While direct involvement of this compound as a primary HAT catalyst is not extensively documented, its structural motifs are present in more complex systems that facilitate such transformations.

The core principle of HAT catalysis involves a catalyst that, often in an excited state, abstracts a hydrogen atom from a substrate. researchgate.net The resulting radical can then undergo a variety of useful transformations. The development of asymmetric HAT catalysis is a significant frontier, aiming to control the stereochemistry of the products. princeton.edu In this area, chiral catalysts are employed to selectively transfer a hydrogen atom to a prochiral radical, thereby setting the stereochemistry of the final product. princeton.edu The imidazolidine framework, a common feature in many chiral ligands and organocatalysts, provides a rigid scaffold that is essential for creating the well-defined chiral environment needed to achieve high enantioselectivity in such radical-based reactions.

The utility of this compound derivatives extends to their role as ligands in transition metal catalysis. nih.gov Ligands are crucial for modulating the electronic properties and steric environment of a metal center, thereby influencing the catalyst's reactivity, stability, and selectivity. nih.gov

Imidazolin-2-ylidenamino-substituted phosphines, which are derived from the imidazoline core, have been developed as highly electron-rich ligands. researchgate.net The substitution of alkyl or aryl groups on a phosphine with imidazolin-2-ylidenamino groups dramatically increases the ligand's electron-donating ability, surpassing that of traditional alkylphosphines and even N-heterocyclic carbenes. researchgate.net When these powerful donor ligands are coordinated to palladium(II) centers, the resulting complexes have shown beneficial effects in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling involving non-activated aryl chloride substrates. researchgate.net The modular nature of these ligands allows for fine-tuning of the catalyst's properties for specific applications in metal-catalyzed transformations. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazolidine-4-thione |

| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one |

| N-acylated imidazolidin-2-one |

| Chiral 2-imidazolidinone |

| Chiral oxazolidinone |

| Merrifield resin |

| (R)-phenylglycine |

| 2-phenylimino-2-oxazolidine |

| Imidazolin-2-ylidenamino-substituted phosphine |

| N-heterocyclic carbene |

| Benzyl Bromide |

| Methyl Iodide |

Scaffolds for the Synthesis of Complex Heterocyclic Systems

The this compound framework serves as a versatile scaffold in the synthesis of more complex heterocyclic systems. Its inherent structural features, including the presence of two nitrogen atoms and a phenyl substituent, provide multiple reaction sites for elaboration into a variety of fused and substituted ring systems with significant applications in medicinal chemistry and materials science.

Precursors for Indoles and Fused Imidazole (B134444) Structures (e.g., Imidazol[1,5-a]indole-1,3-diones)

The imidazolidine core is a valuable precursor for the synthesis of fused imidazole structures, such as imidazol[1,5-a]indole-1,3-diones. While direct synthesis from this compound is not extensively documented, the closely related imidazolidine-2,4-diones can undergo copper and tributyltin hydride catalyzed cyclization to yield these fused indole systems in high yields. This transformation proceeds through the formation of an N-aryl bond, highlighting the potential of the imidazolidine scaffold in constructing intricate heterocyclic architectures.

Furthermore, the general reactivity of the imidazolidine ring suggests its potential as a synthon for indole synthesis. The acid-catalyzed ring-opening of N-aryl imidazolidines can generate N-substituted ethylenediamines, which are key intermediates in various indole synthesis methodologies. Although direct routes from this compound to indoles are not prevalent in the literature, the fundamental chemical properties of the scaffold make it a plausible starting point for the development of novel synthetic pathways to this important class of heterocycles.

| Precursor | Target Structure | Key Reaction | Significance |

|---|---|---|---|

| Imidazolidine-2,4-diones | Imidazo[1,5-a]indole-1,3-diones | Copper and tributyltin hydride catalyzed cyclization | Demonstrates the utility of the imidazolidine core in synthesizing complex fused heterocyclic systems. |

| N-Aryl Imidazolidines (potential) | Indoles | Acid-catalyzed ring-opening to N-substituted ethylenediamines | Highlights the potential of the this compound scaffold as a synthon for indole synthesis. |

Building Blocks in Dynamic Covalent Chemistry (DCC) for Adaptive Materials

The reversible nature of the aminal linkage in the imidazolidine ring makes this compound and its derivatives attractive building blocks for dynamic covalent chemistry (DCC). DCC utilizes reversible reactions to create complex molecular assemblies and materials that can adapt their structure and properties in response to external stimuli.

A notable example is the dynamic and chemoselective conjugation between 2-formylphenylboronic acid and 1,2-diamines to form imidazolidino boronates. This reaction proceeds readily in biological media and demonstrates the potential for creating "smart" materials and sensors. The formation of the imidazolidine ring in this context is reversible, allowing for the exchange of components and the adaptation of the system to its environment. This principle can be extended to the development of self-healing polymers, responsive gels, and other adaptive materials where the reversible formation and cleavage of the imidazolidine linkage can be triggered by changes in pH, temperature, or the presence of specific analytes.

Exploration in Material Science Applications (e.g., Organic Light-Emitting Diode (OLED) Materials)

While direct applications of this compound in organic light-emitting diodes (OLEDs) are not yet established, the structural features of this compound suggest its potential as a building block for materials with desirable electronic properties. Nitrogen-containing heterocyclic compounds are widely utilized in OLEDs as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and host materials for emissive dopants. researchgate.net

The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within the device. ossila.comnbinno.com Materials with good hole-transporting capabilities typically possess a high-lying highest occupied molecular orbital (HOMO), while efficient electron-transporting materials have a low-lying lowest unoccupied molecular orbital (LUMO). ossila.com The this compound scaffold, with its electron-rich nitrogen atoms and aromatic phenyl group, could be chemically modified to tune its electronic properties for either hole or electron transport.

For instance, derivatization of the phenyl ring with electron-donating groups could raise the HOMO level, favoring hole transport. Conversely, introduction of electron-withdrawing groups could lower the LUMO level, enhancing electron transport. Furthermore, the ability of the imidazolidine ring to engage in intermolecular hydrogen bonding could promote the formation of stable amorphous films, a crucial requirement for the fabrication of efficient and long-lasting OLED devices. The exploration of this compound derivatives in this field represents a promising avenue for the development of novel OLED materials.

| Potential Role | Required Properties | Potential Modification Strategy |

|---|---|---|

| Hole-Transporting Material (HTM) | High HOMO energy level, good hole mobility, stable amorphous film formation | Functionalization of the phenyl ring with electron-donating groups. |

| Electron-Transporting Material (ETM) | Low LUMO energy level, good electron mobility, stable amorphous film formation | Functionalization of the phenyl ring with electron-withdrawing groups. |

Research into Chemical Probes and Tools for Mechanistic Biological Investigations (focus on chemical design principles)

The this compound scaffold holds potential for the development of chemical probes and tools for investigating biological processes. The design of such probes is guided by several key principles, including target selectivity, biocompatibility, and the incorporation of a reporter group for signal transduction.

The modular nature of the this compound structure allows for systematic chemical modifications to optimize its properties as a chemical probe. Key design considerations include:

Target Recognition: The phenyl group and the imidazolidine ring can be functionalized with various substituents to create specific interactions with a biological target of interest, such as a protein or enzyme.

Reporter Group Attachment: A fluorescent or other reporter moiety can be attached to the scaffold, often on the phenyl ring, to enable detection and visualization of the probe's interaction with its target. The choice of reporter will depend on the specific application and the desired imaging modality.

Linker Design: A linker can be introduced to spatially separate the recognition element from the reporter group, minimizing potential interference and optimizing the probe's performance.

Future Directions and Emerging Trends in 2 Phenylimidazolidine Research

Development of Novel and Environmentally Sustainable Synthetic Routes